molecular formula C14H13N3O2 B3026893 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione CAS No. 117603-69-7

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione

Cat. No.: B3026893
CAS No.: 117603-69-7
M. Wt: 255.27 g/mol
InChI Key: DHUPBMIFSWBVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione typically involves the condensation of indole-3-carboxaldehyde with 1,3-dimethylimidazolidine-2,4-dione under acidic conditions. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione has various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole moiety.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione involves its interaction with biological targets through the indole moiety. This structure can bind to multiple receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione is unique due to its combined indole and imidazolidine-2,4-dione structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-5-(indol-3-ylidenemethyl)-1,3-dimethylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-16-12(13(18)17(2)14(16)19)7-9-8-15-11-6-4-3-5-10(9)11/h3-8,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUPBMIFSWBVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N(C1=O)C)O)C=C2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 2
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 3
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 4
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 5
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-[(1H-Indol-3-yl)methylidene]-1,3-dimethylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.